REACTION_CXSMILES
|
[CH:1]1([S:7][CH2:8][CH2:9][CH2:10][OH:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:12].[Na+].C(O)(=[O:16])C>>[CH:1]1([S:7]([CH2:8][CH2:9][CH2:10][OH:11])(=[O:16])=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)SCCCO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (1 l)
|
Type
|
WASH
|
Details
|
The organic phase was washed several times with 1 M sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
ADDITION
|
Details
|
was treated
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the organic phase over magnesium sulfate, and removal of solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)S(=O)(=O)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |